4-({4-Amino-6-[(4-methoxyphenyl)amino]-1,3,5-triazin-2-yl}methyl)piperazine-1-carbaldehyde
Description
The compound features a 1,3,5-triazine core substituted at position 4 with an amino group and at position 6 with a (4-methoxyphenyl)amino group. A methyl linker connects the triazine to a piperazine ring, which is further modified with a carbaldehyde group at position 1 (Figure 1).
Properties
Molecular Formula |
C16H21N7O2 |
|---|---|
Molecular Weight |
343.38 g/mol |
IUPAC Name |
4-[[4-amino-6-(4-methoxyanilino)-1,3,5-triazin-2-yl]methyl]piperazine-1-carbaldehyde |
InChI |
InChI=1S/C16H21N7O2/c1-25-13-4-2-12(3-5-13)18-16-20-14(19-15(17)21-16)10-22-6-8-23(11-24)9-7-22/h2-5,11H,6-10H2,1H3,(H3,17,18,19,20,21) |
InChI Key |
PWJKRKXVZADLOS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=NC(=NC(=N2)N)CN3CCN(CC3)C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({4-Amino-6-[(4-methoxyphenyl)amino]-1,3,5-triazin-2-yl}methyl)piperazine-1-carbaldehyde typically involves multi-step organic reactions. One common method involves the condensation of 4-methoxyphenylamine with cyanuric chloride to form an intermediate, which is then reacted with piperazine and formaldehyde under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
4-({4-Amino-6-[(4-methoxyphenyl)amino]-1,3,5-triazin-2-yl}methyl)piperazine-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted triazine derivatives.
Scientific Research Applications
4-({4-Amino-6-[(4-methoxyphenyl)amino]-1,3,5-triazin-2-yl}methyl)piperazine-1-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Mechanism of Action
The mechanism of action of 4-({4-Amino-6-[(4-methoxyphenyl)amino]-1,3,5-triazin-2-yl}methyl)piperazine-1-carbaldehyde involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain kinases or interact with DNA, leading to changes in cellular processes. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations
Key structural differences among analogs lie in the substituents on the triazine core, the linker group, and the terminal moiety (Table 1).
Table 1: Structural Comparison of Selected Analogs
Physicochemical Properties
- Melting Points: Analogs with sulfonamide or cyano groups (e.g., 12c in ) exhibit higher melting points (238–283°C) due to strong intermolecular interactions . The target compound’s aldehyde group may reduce crystallinity, lowering its melting point relative to sulfonamides.
- Lipophilicity : Carbaldehyde-terminated compounds (target) are less lipophilic than ester (e.g., : logP ~1.2) or carbodithioate derivatives (logP ~0.43–0.38) .
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